Mycobacterial Zmp1-IN-1

Tuberculosis Virulence Factor Inhibition Macrophage Infection Assay

Mycobacterial Zmp1-IN-1 is a thiazolidinedione-based hydroxamate compound specifically designed as an inhibitor of the mycobacterial zinc metalloprotease-1 (Zmp1), a critical virulence factor essential for the intracellular survival and pathogenesis of Mycobacterium tuberculosis. This small molecule tool compound exhibits dose-dependent inhibition of mycobacterial survival within host macrophages, demonstrating a well-characterized selectivity profile with no acute cytotoxicity against mammalian cell lines at concentrations up to 128 µM.

Molecular Formula C26H27N3O7S
Molecular Weight 525.6 g/mol
Cat. No. B12393086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycobacterial Zmp1-IN-1
Molecular FormulaC26H27N3O7S
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NOCC3=CC=CC=C3
InChIInChI=1S/C26H27N3O7S/c1-16(2)22(25(33)35-3)27-23(31)19-11-9-17(10-12-19)13-20-24(32)29(26(34)37-20)14-21(30)28-36-15-18-7-5-4-6-8-18/h4-13,16,22H,14-15H2,1-3H3,(H,27,31)(H,28,30)/b20-13-/t22-/m0/s1
InChIKeyCFRQTHIAEKNUTD-WLJFKGHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycobacterial Zmp1-IN-1 as a Selective Tool Compound for Investigating Virulence Factor Zmp1 in Tuberculosis Research


Mycobacterial Zmp1-IN-1 is a thiazolidinedione-based hydroxamate compound specifically designed as an inhibitor of the mycobacterial zinc metalloprotease-1 (Zmp1), a critical virulence factor essential for the intracellular survival and pathogenesis of Mycobacterium tuberculosis [1]. This small molecule tool compound exhibits dose-dependent inhibition of mycobacterial survival within host macrophages, demonstrating a well-characterized selectivity profile with no acute cytotoxicity against mammalian cell lines at concentrations up to 128 µM [1]. Its utility is centered on elucidating Zmp1's role in phagosome maturation arrest and as a probe for anti-virulence therapeutic strategies against tuberculosis [1].

Why Generic Substitution Fails: The Case for a Defined Zmp1 Inhibitor Like Mycobacterial Zmp1-IN-1 in Virulence-Focused Research


Generic substitution of a research-grade Zmp1 inhibitor is not feasible because the chemical structure of Mycobacterial Zmp1-IN-1 (specifically the thiazolidinedione 2f derivative) has been precisely optimized to demonstrate a unique combination of potent intracellular anti-mycobacterial activity and a clean mammalian cytotoxicity profile [1]. Closely related analogs, including other compounds from the same thiazolidinedione library (e.g., 2a, 2b, 2c), exhibited markedly lower or negligible reduction of bacterial survival in infected macrophages, underscoring that subtle structural variations within the same chemical class can drastically alter functional efficacy [1]. Therefore, substituting this compound with another in-class Zmp1 inhibitor or a generic metalloprotease inhibitor like phosphoramidon would not guarantee the same validated biological outcome and could lead to inconsistent or misleading experimental results [1].

Quantitative Evidence Guide: Mycobacterial Zmp1-IN-1 Performance vs. Closest Analogs and In-Class Alternatives


Superior Intracellular Anti-Mycobacterial Activity of Mycobacterial Zmp1-IN-1 (Derivative 2f) in Macrophage Infection Models

Mycobacterial Zmp1-IN-1 (thiazolidinedione derivative 2f) demonstrates a significantly higher capacity to reduce intracellular mycobacterial survival compared to structurally related analogs from the same study. At a concentration of 128 µM, it induced an 83.2% reduction in bacterial survival of Mycobacterium tuberculosis H37Ra within host macrophages [1]. In contrast, other derivatives in the thiazolidinedione 2 series (e.g., 2a, 2b, 2c) showed markedly lower or negligible reductions in bacterial survival under identical assay conditions, confirming the structure-dependent nature of the observed intracellular efficacy [1].

Tuberculosis Virulence Factor Inhibition Macrophage Infection Assay Intracellular Bacterial Survival

Validated Low Cytotoxicity Profile of Mycobacterial Zmp1-IN-1 Across Mammalian Cell Lines

Mycobacterial Zmp1-IN-1 (derivative 2f) exhibits a favorable safety window in vitro, with no acute cellular toxicity observed against the murine macrophage cell line RAW 264.7 and the human lung fibroblast cell line MRC-5 at concentrations up to 128 µM [1]. This contrasts with many antimycobacterial drug candidates that often show significant cytotoxicity at similar concentrations, which can confound interpretation of efficacy data in cell-based assays. The measured IC50 values for cytotoxicity in both cell lines were >128 µM, a concentration that is >1500-fold higher than the effective concentration required for potent enzyme inhibition observed for other advanced Zmp1 inhibitors (e.g., IC50 of 11 nM for compound 1c) [2]. This indicates a substantial selectivity window, although a direct cytotoxicity comparison for 1c is not provided in the same study.

Cytotoxicity Mammalian Cell Culture Drug Safety RAW 264.7 Macrophages MRC-5 Fibroblasts

Mechanistic Differentiation: Dose-Dependent Inhibition of Intracellular Survival Correlates with Zmp1 Target Engagement

The dose-dependent inhibition of intracellular M. tuberculosis survival by Mycobacterial Zmp1-IN-1 (derivative 2f) is directly linked to its ability to inhibit the Zmp1 enzyme, as confirmed by MALDI-TOF MS analysis [1]. This represents a clear mechanistic differentiation from generic anti-mycobacterial agents that act through broad-spectrum cell wall synthesis or protein synthesis inhibition. While the study does not provide a direct IC50 value for Zmp1 inhibition by 2f, it demonstrates that the compound's in-cellulo efficacy is structure-dependent and correlates with its capacity to engage the Zmp1 target [1]. In contrast, the generic zinc metalloprotease inhibitor phosphoramidon, which also inhibits Zmp1, is less effective in reducing intracellular bacterial survival compared to optimized thiazolidinedione-hydroxamate hybrids [2].

Mechanism of Action Zmp1 Inhibition MALDI-TOF MS Target Engagement Structure-Activity Relationship

Optimal Research and Application Scenarios for Mycobacterial Zmp1-IN-1 in Tuberculosis and Virulence Factor Studies


Validating the Role of Zmp1 in Phagosome Maturation Arrest

Mycobacterial Zmp1-IN-1 is optimally deployed in macrophage infection models (e.g., using RAW 264.7 or J774 cells infected with M. tuberculosis H37Ra or M. bovis BCG) to investigate the specific role of Zmp1 in preventing phagosome-lysosome fusion. Its validated intracellular efficacy and low cytotoxicity ensure that any observed changes in phagosome maturation or bacterial survival can be directly attributed to Zmp1 inhibition rather than off-target effects [1].

Structure-Activity Relationship (SAR) Studies for Next-Generation Anti-Virulence Agents

As the most active derivative within the thiazolidinedione 2 series, Mycobacterial Zmp1-IN-1 serves as a critical reference compound for medicinal chemistry efforts aimed at optimizing the scaffold for improved potency, metabolic stability, and in vivo efficacy. Its clear structure-activity relationship, as demonstrated by the differential activity of analogs 2a-2c, provides a validated baseline for designing and testing new Zmp1 inhibitors [1].

Differentiating Virulence Factor Inhibition from General Antibacterial Activity

Mycobacterial Zmp1-IN-1 is particularly useful in studies designed to distinguish the effects of inhibiting a specific virulence factor from those of direct antibacterial agents. Its lack of activity in whole-cell extracellular assays against M. tuberculosis and M. bovis confirms that its mode of action is specifically linked to the intracellular environment and Zmp1 function, making it an ideal tool for dissecting the molecular mechanisms of mycobacterial pathogenesis [1].

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